molecular formula C12H15Cl2NO B11181462 2,6-dichloro-N-pentylbenzamide

2,6-dichloro-N-pentylbenzamide

Cat. No.: B11181462
M. Wt: 260.16 g/mol
InChI Key: HKLQOENQGOXQKM-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2nd and 6th positions on the benzene ring and a pentyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-pentylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-pentylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

Major Products

Scientific Research Applications

2,6-Dichloro-N-pentylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure-activity relationship is studied to design more effective drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-pentylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-pentylbenzamide is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and biological activity. For instance, the pentyl group may enhance its lipophilicity, allowing better interaction with lipid membranes and potentially increasing its efficacy as a drug or antimicrobial agent .

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

2,6-dichloro-N-pentylbenzamide

InChI

InChI=1S/C12H15Cl2NO/c1-2-3-4-8-15-12(16)11-9(13)6-5-7-10(11)14/h5-7H,2-4,8H2,1H3,(H,15,16)

InChI Key

HKLQOENQGOXQKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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